An In-depth Technical Guide to the Chemical Properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine
An In-depth Technical Guide to the Chemical Properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine
(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine that serves as a valuable building block and ligand in organic synthesis, particularly in the field of asymmetric catalysis. Its rigid cyclohexane backbone and stereochemically defined amine groups make it an effective component in catalysts designed for enantioselective transformations. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its application, and its role in modern synthetic chemistry, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a colorless liquid at room temperature.[1] Its chemical structure consists of a cyclohexane ring with two amine substituents on adjacent carbons, both in the S configuration. One amine is a primary amine (-NH2), while the other is a tertiary amine (-N(CH3)2). This structural feature distinguishes it from its more commonly documented isomer, (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine, which possesses two secondary amine groups.
Physical Properties
A summary of the key physical properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine and its related isomers is presented in Table 1. It is important to note that some data may be for the closely related N,N'-dimethyl isomer due to the prevalence of this compound in the literature.
| Property | Value | Notes |
| Molecular Formula | C8H18N2 | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 180 °C | For the N,N'-dimethyl isomer.[2] |
| Density | 0.92 g/cm³ | For the N,N'-dimethyl isomer.[2] |
| Flash Point | 62 °C | For the N,N'-dimethyl isomer.[2] |
| pKa | 10.52 ± 0.70 (Predicted) | For the N,N'-dimethyl isomer.[2] |
| Specific Rotation [α]D | Not available | The enantiomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, has a specific rotation of -145° (c=4.47 in chloroform). It is expected that the (1S,2S) enantiomer will have a positive rotation of a similar magnitude. |
Spectroscopic Data
| Technique | Data |
| ¹H-NMR (500.1 MHz, CDCl₃) | δ (ppm): 2.33 (s, 6H; NCH₃), 2.02–2.06 (m, 2H; CHNCHN), 1.93–2.00 (m, 2H; CHCHN), 1.68–1.75 (br, 2H, NH), 1.61–1.67 (m, 2H; CH₂CHCHN), 1.13–1.19 (m, 2H; CH₂CH₂CHN), 0.86–0.94 (m, 2H; CH₂CH₂N). (Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine)[3] |
| ¹³C-NMR (100.6 MHz, CDCl₃) | δ (ppm): 63.2 (CHN), 33.7 (CH₃), 30.8 (CH₂CHN), 25.0 (CH₂CH₂CHN). (Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine)[3] |
| Infrared (IR) Spectroscopy | Not readily available for the N1,N1-dimethyl isomer. The spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine and C-N stretching vibrations. |
Applications in Asymmetric Catalysis
The primary application of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine lies in its use as a chiral ligand in asymmetric catalysis.[1] The presence of both a primary and a tertiary amine allows for the formation of well-defined metal complexes that can effectively control the stereochemical outcome of a variety of chemical reactions. These reactions are fundamental in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and application of chiral diamines are essential for their effective use in research and development.
Synthesis of (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine
Materials:
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Epoxycyclohexane
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Aqueous methylamine solution (35%)
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Inorganic boric acid
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Sulfuric acid solution
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Autoclave
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Standard laboratory glassware and purification apparatus
Procedure:
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A mixture of epoxycyclohexane (1.0 mol) and 35% aqueous methylamine (1.0 mol) is catalyzed by inorganic boric acid (2.5 g) at 50 °C for 2 hours.
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After the reaction is complete, the mixture is cooled to 0 °C, and sulfuric acid solution is slowly added.
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Water is removed by distillation under atmospheric pressure.
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The resulting intermediate is then further reacted with an excess of aqueous methylamine in an autoclave at 90 °C overnight.
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The final product, N,N'-dimethyl-1,2-cyclohexanediamine, is purified by distillation under reduced pressure.[1]
Note: This protocol describes the synthesis of the N,N'-dimethyl isomer. The synthesis of the N1,N1-dimethyl isomer would require a different synthetic strategy to achieve selective dimethylation of one amine group.
General Protocol for Asymmetric Catalysis
(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine can be employed as a chiral ligand in various metal-catalyzed asymmetric reactions. The following is a generalized workflow for a catalytic asymmetric transformation.
